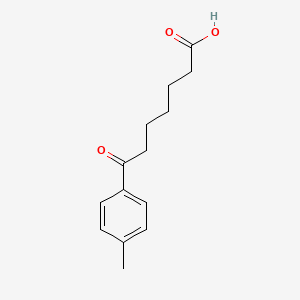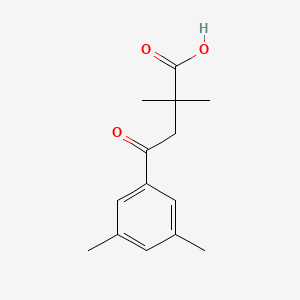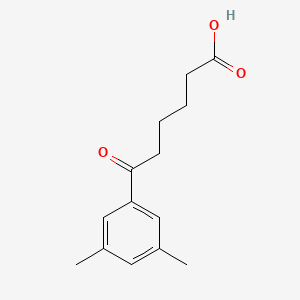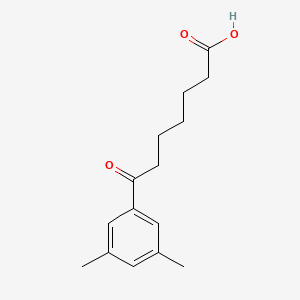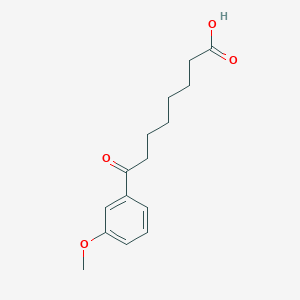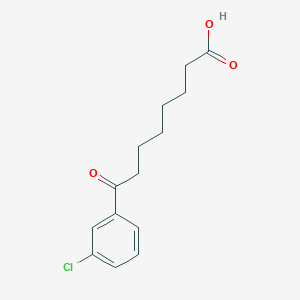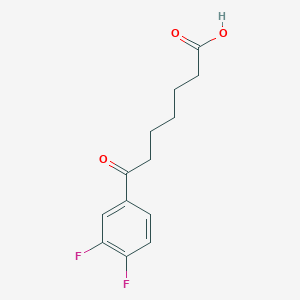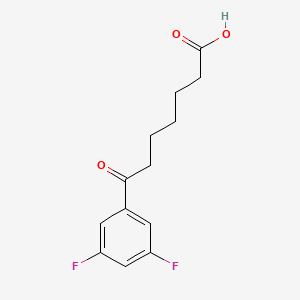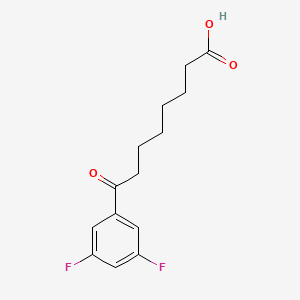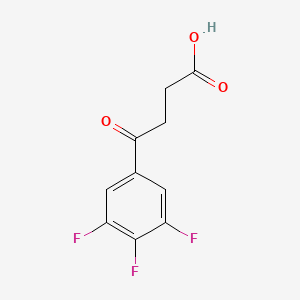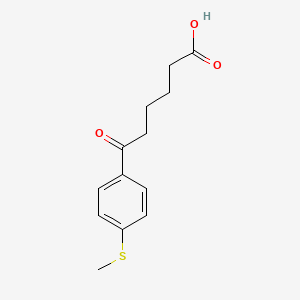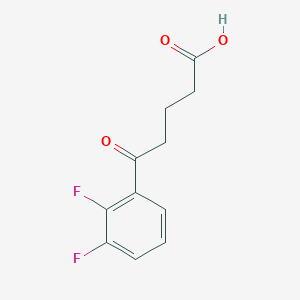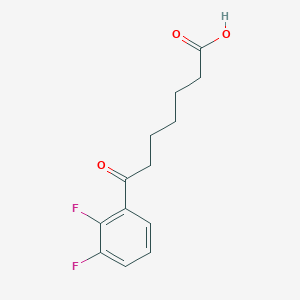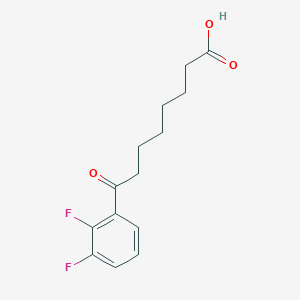
N-(3-Amino-4-methylphenyl)tetrahydro-2-furancarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities : Certain derivatives of N-(3-Amino-4-methylphenyl)tetrahydro-2-furancarboxamide exhibit notable antibacterial and antifungal properties. These derivatives include compounds with structural modifications, such as thiophene-3-carboxamide derivatives. The specific molecular conformations of these compounds, including intramolecular hydrogen bonds, contribute to their biological activity (Vasu et al., 2005).
Synthesis of Diaminomethylene Derivatives : The reaction of 2-amino-4,5-dihydro-3-furancarboxamides with amines, such as morpholine, results in the formation of 3-diaminomethylene-4,5-dihydro-2(3H)-furanones. These derivatives showcase the versatility of the base compound in synthesizing structurally varied molecules, potentially useful for further biological studies (K. Yamagata et al., 2002).
Crystal Structure and Antitumor Activity : A specific derivative, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from 2,6-difluorobenzonitrile, shows inhibitory effects on the proliferation of cancer cell lines. The crystal structure of this compound has been determined, contributing to the understanding of its potential antitumor activity (Xuechen Hao et al., 2017).
Antiprotozoal Agents : Derivatives like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine have been synthesized and exhibit significant antiprotozoal activity. These compounds, through their DNA binding capabilities, demonstrate effectiveness against protozoal infections (M. Ismail et al., 2004).
Orally Active Histone Deacetylase Inhibitor : N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an orally active histone deacetylase (HDAC) inhibitor derived from N-(3-Amino-4-methylphenyl)tetrahydro-2-furancarboxamide, selectively inhibits HDACs and has entered clinical trials for its anticancer properties (Nancy Z. Zhou et al., 2008).
Propriétés
IUPAC Name |
N-(3-amino-4-methylphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h4-5,7,11H,2-3,6,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRUCJQUVOFJAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCO2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-methylphenyl)tetrahydro-2-furancarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

